Imidazo[1,2-a]pyrimidin-5-amine

Antimalarial PfDHODH Inhibition Scaffold Hopping

Imidazo[1,2-a]pyrimidin-5-amine delivers a 4-fold potency advantage (IC50 0.077 μM) over triazolopyrimidines in antimalarial DHODH programs. Structure-guided optimization is enabled by a high-resolution co-crystal structure with human LCK kinase (PDB: 3ACJ). This bridgehead-nitrogen scaffold achieves 800-fold adenosine receptor selectivity and proven oral bioavailability (LogP 0.8). The 5-amino handle supports rapid library synthesis for kinase, immunology, neuroscience, and anti-infective lead optimization. Order high-purity batches to accelerate your preclinical candidate identification.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 57473-41-3
Cat. No. B1337546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-5-amine
CAS57473-41-3
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=NC2=N1)N
InChIInChI=1S/C6H6N4/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H,7H2
InChIKeyKKIKVDAHSKZQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidin-5-amine (CAS 57473-41-3): A Privileged Heterocyclic Scaffold for Kinase and GPCR Drug Discovery


Imidazo[1,2-a]pyrimidin-5-amine (CAS 57473-41-3) is a fused bicyclic heterocycle with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol, characterized by a bridgehead nitrogen atom [1]. This compound serves as a versatile scaffold in medicinal chemistry, where it is commonly functionalized at the 5-amino position to generate libraries of biologically active molecules. The core structure has been exploited in the development of inhibitors targeting a broad range of therapeutic areas, including receptor tyrosine kinases (e.g., MET) [2], adenosine receptors [3], lipoprotein-associated phospholipase A2 (Lp-PLA2) [4], and various pathogens [5].

Procurement Risk Alert: Why Imidazo[1,2-a]pyrimidin-5-amine Cannot Be Casually Substituted with Regioisomers or Other Fused Pyrimidines


The term 'imidazopyrimidine' encompasses a range of regioisomers (e.g., imidazo[1,2-c]pyrimidine) and related scaffolds (e.g., triazolopyrimidine), each presenting distinct electronic and steric properties that critically influence target binding and selectivity. The specific [1,2-a] fusion of Imidazo[1,2-a]pyrimidin-5-amine dictates the vector of substitution and the orientation of the primary amine group for further functionalization, which is often essential for key interactions within enzyme active sites or receptor binding pockets [1]. Direct head-to-head studies have demonstrated that the imidazo[1,2-a]pyrimidine core can exhibit up to a 4-fold improvement in binding affinity compared to the closely related triazolopyrimidine scaffold against the same biological target [2]. Furthermore, substitutions on this core are not interchangeable; the 5-amino position is a specific handle for generating diverse derivatives, and altering the substitution pattern or core heterocycle can lead to a complete loss of desired biological activity or introduce unforeseen off-target effects [3].

Quantitative Differentiation of Imidazo[1,2-a]pyrimidin-5-amine: Direct Evidence vs. In-Class Alternatives


Scaffold Potency Advantage: Imidazo[1,2-a]pyrimidine Core vs. Triazolopyrimidine Core

A direct scaffold comparison study demonstrated that the imidazo[1,2-a]pyrimidine core offers a measurable binding advantage over the triazolopyrimidine core when targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The best candidate in the imidazo[1,2-a]pyrimidine series (DSM151) exhibited a binding affinity that was 4-fold more potent than its equivalent triazolopyrimidine counterpart [1].

Antimalarial PfDHODH Inhibition Scaffold Hopping

Target Selectivity Profile: High Nanomolar Potency at Adenosine A1 Receptor

Functionalization of the Imidazo[1,2-a]pyrimidin-5-amine core can yield compounds with high potency and notable selectivity for specific G protein-coupled receptors (GPCRs). A specific derivative bearing this scaffold (CHEMBL605449) demonstrated potent activity at the rat brain adenosine A1 receptor with an IC50 of 1.5 nM. In contrast, its potency at the adenosine A2 receptor subtype was significantly weaker, with an EC50 of 1,200 nM in a PC12 cell adenylate cyclase activation assay [1]. This represents an 800-fold difference in potency between the A1 and A2 receptor subtypes within the same study, indicating a strong selectivity window driven by the core scaffold and its substitution pattern.

GPCR Pharmacology Adenosine Receptor Neurological Disorders

Structural Validation: Atomic-Level Interactions with Human LCK Kinase

The interaction of an imidazo[1,2-a]pyrimidine derivative with its target has been validated at atomic resolution. A crystal structure (PDB ID: 3ACJ) shows the compound bound to the kinase domain of human Lymphocyte-specific protein tyrosine kinase (LCK), which is auto-phosphorylated on TYR394 [1]. While many kinase inhibitors are ATP-competitive, this structure provides unambiguous evidence that the imidazo[1,2-a]pyrimidine scaffold can successfully engage the ATP-binding pocket of a clinically relevant kinase. The precise binding mode visualized in this structure allows for rational, structure-guided design of new analogs with potentially improved affinity and selectivity profiles compared to other kinase inhibitor scaffolds that lack such detailed structural information.

Kinase Inhibitors Structural Biology Oncology

In Vivo Proof-of-Concept: Orally Bioavailable Lp-PLA2 Inhibitor with Favorable PK

The imidazo[1,2-a]pyrimidine scaffold has been successfully optimized to yield potent, orally bioavailable inhibitors with favorable pharmacokinetic (PK) profiles. In a study focused on lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, compounds 7c and 14b, both built on this core, demonstrated excellent pharmacokinetic profiles in vivo and exhibited significant inhibitory efficacy in Sprague-Dawley rats upon oral dosing [1]. This outcome contrasts with many early-stage heterocyclic leads that often suffer from poor oral absorption or rapid metabolic clearance. The demonstrated oral bioavailability of these specific derivatives is a direct result of the scaffold's intrinsic physicochemical properties, including its optimal LogP (XLogP3-AA = 0.8) [2], which can be tuned for favorable absorption.

Cardiovascular Disease Inflammation Oral Bioavailability

Validated Application Scenarios for Imidazo[1,2-a]pyrimidin-5-amine (CAS 57473-41-3) in Drug Discovery


Antimalarial Drug Discovery: A More Potent Scaffold for PfDHODH Inhibition

Scientists developing next-generation antimalarials targeting dihydroorotate dehydrogenase (DHODH) should prioritize imidazo[1,2-a]pyrimidin-5-amine as a core scaffold. Evidence shows that this core can yield inhibitors with up to a 4-fold improvement in binding affinity (IC50 = 0.077 μM for lead compound DSM151) compared to closely related triazolopyrimidine analogs [1]. This potency advantage offers a higher probability of identifying a preclinical candidate with the required efficacy to suppress parasitemia in vivo.

Kinase Inhibitor Design: A Structurally Validated Template for Rational Drug Design

For researchers designing novel kinase inhibitors, particularly for oncology or immunology targets, the imidazo[1,2-a]pyrimidin-5-amine scaffold offers a unique advantage: an available high-resolution co-crystal structure bound to the clinically relevant human LCK kinase (PDB ID: 3ACJ) [1]. This structural data enables precise, structure-guided optimization and scaffold hopping strategies, reducing reliance on trial-and-error synthetic chemistry. This provides a significant competitive advantage over less-characterized fused pyrimidine scaffolds for which no such target-bound structural data exists.

Cardiovascular and Inflammatory Disease Programs: An Orally Bioavailable Starting Point

Medicinal chemists seeking to develop oral small-molecule drugs for chronic conditions like atherosclerosis or diabetic macular edema can leverage the imidazo[1,2-a]pyrimidine core. Studies have demonstrated that derivatives of this scaffold can achieve both high in vitro potency against Lp-PLA2 and excellent oral pharmacokinetic profiles, leading to significant in vivo efficacy in rat models [1]. This established pathway to oral bioavailability, supported by the core's favorable computed LogP of 0.8 [2], de-risks the lead optimization phase and supports the selection of this scaffold over alternatives that lack demonstrated in vivo efficacy.

GPCR-Targeted CNS Drug Discovery: Leveraging High Selectivity for Adenosine Receptors

In neuroscience research, where target selectivity is paramount to avoid debilitating side effects, the imidazo[1,2-a]pyrimidin-5-amine scaffold can be engineered for exquisite selectivity. For instance, a specific derivative exhibits an 800-fold difference in potency between the adenosine A1 receptor (IC50 = 1.5 nM) and the A2 receptor (EC50 = 1,200 nM) [1]. This demonstrates the scaffold's potential to yield highly selective chemical probes or drug candidates for CNS targets, making it a valuable asset for programs focused on neurological disorders where precise modulation of receptor subtypes is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.